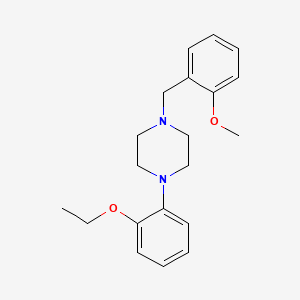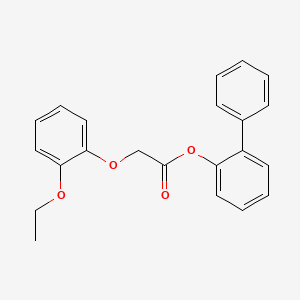
1-(2-ethoxyphenyl)-4-(2-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves the creation of new bonds within the piperazine ring or the addition of substituents to the piperazine nucleus. For instance, a related compound, 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, was synthesized to explore its cardiotropic activity, indicating a method of synthesizing complex piperazine derivatives that may extend to the synthesis of 1-(2-ethoxyphenyl)-4-(2-methoxybenzyl)piperazine (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their physical and chemical properties. For example, the structural analysis of certain piperazine derivatives has shown the importance of hydrogen bonding and molecular geometry in determining their stability and reactivity. The study on 1-halobenzoyl-4-(2-methoxyphenyl)piperazines highlights the role of Z′ values in forming hydrogen-bonded assemblies, which could be relevant to understanding the structural nuances of 1-(2-ethoxyphenyl)-4-(2-methoxybenzyl)piperazine (Chinthal et al., 2021).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including N-dealkylation, O-demethylation, and hydroxylation, as part of their metabolic pathways in biological systems. These transformations are critical for understanding the chemical behavior of such compounds, including 1-(2-ethoxyphenyl)-4-(2-methoxybenzyl)piperazine. The metabolites of a related compound, KB-2796, in rats after oral administration, were characterized by O-demethylation, N-dealkylation, and hydroxylation (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The study of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines provides insights into how different substitutions on the piperazine ring can affect these properties through the formation of one-, two-, or three-dimensional hydrogen-bonded assemblies (Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and interaction with biological targets, are crucial for their potential applications. The synthesis and evaluation of compounds for binding affinity to receptors, as seen in the study of piperazinebenzylamines, provide a basis for understanding the chemical properties of 1-(2-ethoxyphenyl)-4-(2-methoxybenzyl)piperazine, especially in terms of its potential interactions with biological molecules (Pontillo et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its biological activity. Piperazine derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities, so it’s possible that this compound could have interesting biological properties worth exploring .
properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-20-11-7-5-9-18(20)22-14-12-21(13-15-22)16-17-8-4-6-10-19(17)23-2/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAINJWHLBUQUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5616709.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5616713.png)
![5-acetyl-1'-[3-(2-methoxyphenyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5616729.png)
![4-({4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5616732.png)

![3-(2-methylphenyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5616747.png)
![3,3,3-trifluoro-N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5616755.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5616762.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5616768.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5616789.png)
![1-(5-{1-[(2,6-dimethoxypyridin-3-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5616795.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5616800.png)

![N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5616812.png)